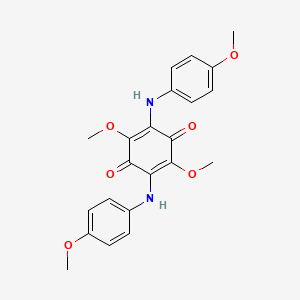

2,5-Dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

Description

2,5-Dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a compound belonging to the class of quinones. Quinones are a large class of compounds widely spread in nature and play vital roles in biological functions, including oxidative phosphorylation and electron transfer

Properties

CAS No. |

7180-88-3 |

|---|---|

Molecular Formula |

C22H22N2O6 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2,5-dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H22N2O6/c1-27-15-9-5-13(6-10-15)23-17-19(25)22(30-4)18(20(26)21(17)29-3)24-14-7-11-16(28-2)12-8-14/h5-12,23-24H,1-4H3 |

InChI Key |

KXKVDCPZWGUXLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)OC)NC3=CC=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted aromatic primary amines in the presence of anhydrous sodium acetate in ethanol . The reaction conditions are crucial for the successful formation of the desired product, and the structures of the newly synthesized compounds are characterized using IR, 1H NMR, mass spectral, and elemental analysis data .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Condensation Reactions: The initial synthesis involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with aromatic primary amines.

Oxidation and Reduction:

Common Reagents and Conditions

Anhydrous Sodium Acetate: Used as a catalyst in the condensation reaction.

Ethanol: Serves as the solvent for the reaction.

Major Products Formed

The primary product formed from the condensation reaction is this compound. Further reactions can lead to various substituted derivatives depending on the specific aromatic amines used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This property is exploited in its antibacterial activity, where the compound disrupts bacterial cell functions by inducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxy-3,6-bis(arylamino)cyclohexa-2,5-diene-1,4-diones: These compounds share a similar core structure but differ in the substituents on the aromatic rings.

2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with different substituents.

Uniqueness

Its methoxy and anilino groups contribute to its antibacterial properties and make it a valuable compound for further research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.